molecular formula C17H10Cl3NO3S B301142 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B301142
M. Wt: 414.7 g/mol
InChI Key: NEAUYNIXHFABCQ-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DCDMT, is a compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its biological activities through the modulation of various signaling pathways. For instance, 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can induce apoptosis, inhibit cell proliferation, and suppress inflammation. In vivo studies have also shown that 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can inhibit tumor growth, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its easy synthesis method, which makes it readily available for scientific research. Additionally, 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the potential directions is the development of 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione-based materials with unique optical and electronic properties. Another direction is the exploration of 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione and its potential side effects.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione have been discussed in this paper. Further research on 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is warranted to fully understand its potential applications and limitations.

Synthesis Methods

3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized through a one-pot reaction between 4-chlorobenzaldehyde, 3,5-dichloro-2-methoxybenzylamine, and thiazolidine-2,4-dione in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step, resulting in the formation of 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown promising antitumor, anti-inflammatory, and antiviral activities. In materials science, 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In catalysis, 3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been employed as a ligand for various metal catalysts, leading to enhanced catalytic activity and selectivity.

properties

Product Name

3-(4-Chlorophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H10Cl3NO3S

Molecular Weight

414.7 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H10Cl3NO3S/c1-24-15-9(6-11(19)8-13(15)20)7-14-16(22)21(17(23)25-14)12-4-2-10(18)3-5-12/h2-8H,1H3/b14-7-

InChI Key

NEAUYNIXHFABCQ-AUWJEWJLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

SMILES

COC1=C(C=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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